molecular formula C37H42FN3O8 B1677005 Unii-QR7RH66qdb CAS No. 803728-45-2

Unii-QR7RH66qdb

Cat. No.: B1677005
CAS No.: 803728-45-2
M. Wt: 675.7 g/mol
InChI Key: QBBIDMMGINYIJJ-FIRIVFDPSA-N
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Description

NCX-6560 is a novel nitric oxide-releasing derivative of atorvastatin. It is designed to combine the lipid-lowering effects of atorvastatin with the additional benefits of nitric oxide donation. This compound has shown promise in reducing cholesterol biosynthesis and exhibiting anti-inflammatory and anti-thrombotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCX-6560 involves the incorporation of a nitric oxide-releasing moiety into the atorvastatin molecule. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multi-step organic synthesis techniques, including nitration and esterification reactions .

Industrial Production Methods

Industrial production of NCX-6560 would likely follow standard pharmaceutical manufacturing processes, including large-scale organic synthesis, purification, and formulation. The exact methods would depend on the optimization of the synthetic route for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

NCX-6560 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Mechanism of Action

NCX-6560 exerts its effects through a dual mechanism:

    Lipid-Lowering: Inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, reducing cholesterol biosynthesis.

    Nitric Oxide Release: The nitric oxide-releasing moiety donates nitric oxide, which has vasodilatory, anti-inflammatory, and anti-thrombotic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NCX-6560 is unique in its combination of lipid-lowering and nitric oxide-releasing properties. This dual action provides enhanced therapeutic benefits, including improved cardiovascular outcomes and reduced side effects compared to conventional statins .

Properties

CAS No.

803728-45-2

Molecular Formula

C37H42FN3O8

Molecular Weight

675.7 g/mol

IUPAC Name

4-nitrooxybutyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C37H42FN3O8/c1-25(2)35-34(37(45)39-29-13-7-4-8-14-29)33(26-11-5-3-6-12-26)36(27-15-17-28(38)18-16-27)40(35)20-19-30(42)23-31(43)24-32(44)48-21-9-10-22-49-41(46)47/h3-8,11-18,25,30-31,42-43H,9-10,19-24H2,1-2H3,(H,39,45)/t30-,31-/m1/s1

InChI Key

QBBIDMMGINYIJJ-FIRIVFDPSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCX-6560;  NCX 6560;  NCX6560

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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